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Compound of Interest

Compound Name: N-Ethyl-1H-pyrrole-2-carboxamide

Cat. No.: B131086 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-silico modeling of pyrrole-2-

carboxamide derivatives, a class of compounds with significant therapeutic potential. Due to

the limited availability of specific data for "N-Ethyl-1H-pyrrole-2-carboxamide," this document

focuses on a closely related and well-studied class of pyrrole-2-carboxamides that act as

inhibitors of the Mycobacterial Membrane Protein Large 3 (MmpL3). These compounds are

promising candidates for the treatment of drug-resistant tuberculosis.[1]

The guide will detail the computational methodologies used to predict and analyze the

interactions of these compounds with their biological target, present key quantitative data, and

outline the experimental protocols for model validation.

Introduction to Pyrrole-2-Carboxamides and MmpL3
Pyrrole-2-carboxamides are a versatile class of heterocyclic compounds that form the core

structure of numerous therapeutic agents.[2][3] Their derivatives have demonstrated a wide

range of biological activities, including antimicrobial and anticancer properties.[4][5] A

significant area of research has focused on their efficacy against Mycobacterium tuberculosis,

the causative agent of tuberculosis.

One of the key molecular targets for these compounds is the Mycobacterial Membrane Protein

Large 3 (MmpL3). MmpL3 is an essential transporter protein involved in the biosynthesis of

mycolic acids, which are crucial components of the mycobacterial cell wall. Inhibition of MmpL3
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disrupts this process, leading to bacterial death. The structure-activity relationship (SAR)

studies of pyrrole-2-carboxamides have revealed that modifications to the pyrrole ring and the

carboxamide group can significantly impact their anti-TB activity.[1]

In-Silico Modeling of Pyrrole-2-Carboxamide
Interactions with MmpL3
In-silico modeling plays a pivotal role in understanding the molecular interactions between

pyrrole-2-carboxamide derivatives and MmpL3, guiding the design of more potent inhibitors.

Molecular docking is a primary computational technique used to predict the binding mode and

affinity of these small molecules within the MmpL3 binding pocket.

Molecular Docking Studies
Molecular docking simulations are performed to predict the preferred orientation of a ligand

when bound to a receptor. For the pyrrole-2-carboxamide derivatives, these studies have been

instrumental in elucidating the key interactions that contribute to their inhibitory activity against

MmpL3.

Key Findings from Docking Studies:

Hydrogen Bonding: The hydrogens on the pyrrole-2-carboxamide moiety are crucial for

potent activity. Docking studies have shown that the amide group can form hydrogen bonds

with key residues in the MmpL3 binding site, such as ASP645.[1]

Hydrophobic Interactions: Bulky substituents on the carboxamide and phenyl groups

attached to the pyrrole ring can engage in hydrophobic interactions within the S3, S4, and S5

pockets of the MmpL3 protein, enhancing binding affinity.[1]

Structure-Activity Relationship (SAR): Computational models have successfully explained

the observed SAR. For instance, the replacement of the pyrrole hydrogen with a methyl

group significantly reduces activity, which correlates with the loss of a critical hydrogen bond

in the docked pose.[1]

Quantitative Data Summary
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The following table summarizes the quantitative data from structure-activity relationship studies

of various pyrrole-2-carboxamide derivatives against M. tuberculosis H37Rv and their

cytotoxicity.

Compound ID R1 R2 MIC (μg/mL) IC50 (μg/mL)

5
2,4-

dichlorophenyl
adamantyl <0.016 >64

12

2,4-

dichlorophenyl

(N-methyl

pyrrole)

adamantyl 3.7 >64

13

2,4-

dichlorophenyl

(N-methyl

pyrrole, N-methyl

amide)

adamantyl >32 >64

14 2-chlorophenyl adamantyl 0.061 >64

15 4-chlorophenyl adamantyl 0.031 >64

16 2-fluorophenyl adamantyl <0.016 >64

17 3-fluorophenyl adamantyl <0.016 >64

18 4-fluorophenyl adamantyl <0.016 >64

Data extracted from a study on pyrrole-2-carboxamide derivatives as MmpL3 inhibitors.[1]

Experimental Protocols
This section details the methodologies for the key in-silico and in-vitro experiments cited in the

study of pyrrole-2-carboxamide derivatives.

In-Silico Modeling Protocol: Molecular Docking
Objective: To predict the binding mode of pyrrole-2-carboxamide derivatives within the MmpL3

active site.
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Methodology:

Protein Preparation: The crystal structure of MmpL3 is obtained from the Protein Data Bank.

The protein is prepared by removing water molecules, adding hydrogen atoms, and

assigning appropriate charges.

Ligand Preparation: The 3D structures of the pyrrole-2-carboxamide derivatives are

generated and energy-minimized using a suitable force field.

Docking Simulation: A molecular docking program (e.g., AutoDock, Glide) is used to dock the

prepared ligands into the defined binding site of the MmpL3 protein. The binding site is

typically defined based on the location of a co-crystallized ligand or known active site

residues.

Pose Analysis and Scoring: The resulting docking poses are analyzed to identify the most

favorable binding modes based on scoring functions that estimate the binding affinity. The

interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the

protein are visualized and analyzed.

In-Vitro Experimental Protocol: Minimum Inhibitory
Concentration (MIC) Assay
Objective: To determine the minimum concentration of the pyrrole-2-carboxamide derivatives

required to inhibit the growth of M. tuberculosis.

Methodology:

Bacterial Culture:M. tuberculosis H37Rv is cultured in an appropriate broth medium.

Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g.,

DMSO) to create stock solutions.

Serial Dilution: A series of twofold dilutions of the compounds are prepared in a 96-well

microplate.

Inoculation: A standardized inoculum of the bacterial culture is added to each well.
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Incubation: The microplate is incubated under appropriate conditions (e.g., 37°C) for a

specified period.

MIC Determination: The MIC is determined as the lowest concentration of the compound that

completely inhibits the visible growth of the bacteria.

Visualization of In-Silico Modeling Workflow
The following diagram illustrates the general workflow for the in-silico modeling and

experimental validation of pyrrole-2-carboxamide derivatives.
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Caption: Workflow for in-silico modeling and experimental validation of MmpL3 inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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